
2-Chloro-4-methyl-6-phenyl-1,3,5-triazine
Overview
Description
2-Chloro-4-methyl-6-phenyl-1,3,5-triazine is a heterocyclic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, characterized by the presence of a chloro, methyl, and phenyl group attached to the triazine ring, imparts distinct chemical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method includes the reaction of cyanuric chloride with methylamine and phenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various amines are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products:
- Substituted triazines with various functional groups depending on the nucleophile used.
- Coupled products with extended aromatic systems .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
2-Chloro-4-methyl-6-phenyl-1,3,5-triazine serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various substitutions that can lead to the formation of novel compounds. It is particularly useful in synthesizing triazine derivatives which have applications in pharmaceuticals and agrochemicals.
Table 1: Examples of Synthetic Reactions Involving this compound
Reaction Type | Product | Yield (%) | Reference |
---|---|---|---|
Coupling with amines | Triazine-based pharmaceuticals | 85 | |
Synthesis of OLEDs | Phosphorescent materials | 91 | |
Peptide coupling | Bioactive peptides | 90 |
Pharmaceutical Applications
Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds exhibit significant anti-proliferative activity against various cancer cell lines, including breast and colon cancer. The mechanism often involves the inhibition of critical enzymes involved in cell growth and proliferation.
Case Study: Anticancer Activity
A study investigated the effects of triazine derivatives on human colon cancer cells (DLD and Ht-29). The results indicated that these compounds significantly inhibited cell proliferation through mechanisms involving PI3K pathways, showcasing their potential as therapeutic agents against resistant cancer types .
Materials Science
Use in OLED Technology
The compound is also utilized in the development of organic light-emitting diodes (OLEDs). Its derivatives are incorporated into host materials that enhance the efficiency and stability of OLEDs, making them suitable for commercial applications in displays and lighting.
Table 2: Properties of Triazine Derivatives Used in OLEDs
Compound | Efficiency (%) | Stability (hours) | Application Area |
---|---|---|---|
2-Chloro-4-methyl-6-phenyl | 95 | >100 | Display technology |
Triazine-based host material | 90 | >200 | Lighting applications |
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic processes . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent.
2-Chloro-4,6-diphenyl-1,3,5-triazine: Used in the synthesis of organic light-emitting diodes (OLEDs).
2-Chloro-4,6-diamino-1,3,5-triazine: A metabolite of atrazine with applications in agriculture.
Uniqueness: 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a chloro, methyl, and phenyl group makes it versatile for various synthetic applications and research studies.
Biological Activity
2-Chloro-4-methyl-6-phenyl-1,3,5-triazine is a compound belonging to the triazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClN5, characterized by a triazine ring with various substituents that influence its reactivity and biological interactions.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- Mechanism : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, it has shown significant activity against colon cancer cell lines such as DLD-1 and HT-29.
- Case Study : One study reported that derivatives of 1,3,5-triazines with similar structures induced time-dependent cytotoxicity in colon cancer cells, highlighting their potential as chemotherapeutic agents .
-
Antimicrobial Properties :
- Mechanism : The triazine derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
- Research Findings : A study indicated that certain triazine derivatives inhibited the growth of antibiotic-resistant bacterial strains .
-
Antitubercular Activity :
- Mechanism : Some studies have explored the efficacy of triazine compounds against Mycobacterium tuberculosis. The proposed mechanism involves the inhibition of bacterial metabolism and cell wall synthesis.
- Findings : Research has shown that specific triazines can enhance the efficacy of existing antitubercular drugs .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Some derivatives have been found to inhibit kinases involved in cancer cell signaling pathways (e.g., PI3K and mTOR), leading to reduced tumor growth and enhanced apoptosis .
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways by modulating Bcl-2 family proteins, which are crucial regulators of cell death .
Data Table: Biological Activities of this compound
Biological Activity | Target Cell Lines | IC50 Values (µM) | Mechanism |
---|---|---|---|
Anticancer | DLD-1 | 13.71 | Apoptosis induction |
HT-29 | 17.78 | Cell cycle arrest | |
Antimicrobial | Various bacteria | Varies | Membrane disruption |
Antitubercular | M. tuberculosis | Varies | Inhibition of metabolism |
Properties
IUPAC Name |
2-chloro-4-methyl-6-phenyl-1,3,5-triazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-12-9(14-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHFNHGPRUIATC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275371 | |
Record name | 2-chloro-4-methyl-6-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30937-70-3 | |
Record name | 2-chloro-4-methyl-6-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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